molecular formula C10H12ClFO B8243399 2-Butoxy-1-chloro-3-fluorobenzene

2-Butoxy-1-chloro-3-fluorobenzene

Cat. No.: B8243399
M. Wt: 202.65 g/mol
InChI Key: XCTIKOVWLFAVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-1-chloro-3-fluorobenzene is an organic compound with the molecular formula C10H12ClFO. It is a derivative of benzene, where the benzene ring is substituted with butoxy, chloro, and fluoro groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-1-chloro-3-fluorobenzene typically involves the substitution reactions of benzene derivatives. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution with electrophiles such as chlorine and fluorine under specific conditions . The butoxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. These reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of catalysts and specific solvents can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-1-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

2-Butoxy-1-chloro-3-fluorobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Butoxy-1-chloro-3-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the conditions. The pathways involved in its reactions include the formation of intermediates such as arenium ions in electrophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxy-1-chloro-3-fluorobenzene is unique due to the presence of all three substituents (butoxy, chloro, and fluoro) on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-butoxy-1-chloro-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTIKOVWLFAVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.